molecular formula C11H12N2O3 B14018645 ethyl 6-methoxy-2H-indazole-7-carboxylate

ethyl 6-methoxy-2H-indazole-7-carboxylate

Cat. No.: B14018645
M. Wt: 220.22 g/mol
InChI Key: ZQHCKWBFTURPCU-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-2H-indazole-7-carboxylate is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methoxy-2H-indazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-azidobenzaldehydes with ethyl acetoacetate in the presence of a base, followed by cyclization to form the indazole ring . The reaction conditions often involve heating and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of catalysts and solvents is crucial to minimize byproducts and enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-2H-indazole-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, often at the indazole ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis.

Scientific Research Applications

Ethyl 6-methoxy-2H-indazole-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-methoxy-2H-indazole-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 6-methoxy-2H-indazole-7-carboxylate can be compared with other indazole derivatives, such as:

  • Ethyl 5-methoxy-2H-indazole-7-carboxylate
  • 2H-indazole-3-carboxylate derivatives
  • 1H-indazole-4-carboxylate derivatives

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 6-methoxy-2H-indazole-7-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)9-8(15-2)5-4-7-6-12-13-10(7)9/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

ZQHCKWBFTURPCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC2=CNN=C21)OC

Origin of Product

United States

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